molecular formula C8H10N2O B2687449 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde CAS No. 1342459-07-7

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

Cat. No. B2687449
M. Wt: 150.181
InChI Key: YEJMYGSGBCZVLN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . This compound is used in various scientific studies, including drug synthesis and material science.

Scientific Research Applications

Fluorescent Sensor Development

Researchers have developed a colorimetric and ratiometric fluorescent sensor for detecting biogenic primary amines, utilizing a compound related to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde. This sensor is based on the interaction between amines and a dicyanovinyl-linked phenanthridine moiety, which undergoes a significant fluorescence change upon amine binding. This approach offers high sensitivity and specificity, making it suitable for applications in biological amine detection and environmental monitoring (Saravanakumar et al., 2020).

Synthetic Chemistry Applications

The reactivity of benzimidazole derivatives, including structures similar to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde, has been extensively studied. These compounds are versatile intermediates in organic synthesis, enabling the formation of a wide array of heterocyclic structures through reactions such as formylation, acylation, and nitration. Such synthetic routes open the door to developing new materials and biologically active molecules (Black et al., 2020).

Nucleophilic Carbene Catalysis

N-heterocyclic carbenes derived from benzimidazolium salts, which are closely related to the chemical structure of interest, have been shown to effectively catalyze the conversion of α,β-unsaturated aldehydes into saturated esters. This catalytic process involves generating nucleophilic intermediates that can be trapped by alcohol nucleophiles, illustrating the potential of benzimidazole derivatives in facilitating innovative catalytic reactions (Chan & Scheidt, 2005).

Molecular Structure and Spectroscopy

The synthesis and structural analysis of compounds related to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde have contributed to our understanding of molecular interactions and properties. For instance, the study of cadmium(II) complexes with ligands derived from benzimidazole carbaldehyde has provided insights into the coordination chemistry and potential applications of these complexes in materials science and catalysis (Barszcz et al., 2005).

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMYGSGBCZVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

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